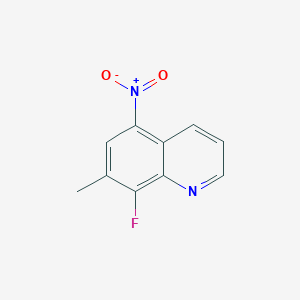

8-Fluoro-7-methyl-5-nitroquinoline

Description

Significance of Quinolines in Chemical Synthesis and Diverse Chemical Applications

Quinolines, heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represent a cornerstone of modern organic chemistry. biosynth.com Their unique structural framework has made them a privileged scaffold in the development of a wide array of functional molecules. The versatility of the quinoline (B57606) ring system allows for its incorporation into complex molecular architectures, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.gov The inherent reactivity of the quinoline nucleus, which can undergo various chemical transformations, further enhances its utility for synthetic chemists. nih.gov

Importance of Nitroquinoline and Halogenated Quinoline Scaffolds in Modern Organic Chemistry

The introduction of substituents onto the quinoline core dramatically influences its electronic properties and reactivity, thereby expanding its applications. Nitro groups, being strong electron-withdrawing groups, play a crucial role in modulating the chemical behavior of the quinoline system. In the case of nitroquinolines, the nitro group can direct further substitution reactions and participate in various chemical transformations. ambeed.com For instance, the nitro group in 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid facilitates nucleophilic aromatic substitution at the C-7 position. nih.gov

Similarly, halogenated quinolines are of significant interest in organic synthesis. The presence of a halogen atom, such as fluorine, not only modifies the electronic landscape of the molecule but also provides a reactive handle for further functionalization through cross-coupling reactions and other transformations. The strategic placement of fluorine atoms can also impart unique physicochemical properties to the molecule, such as increased metabolic stability and membrane permeability, which are highly desirable in medicinal chemistry. smolecule.com

Research Context and Academic Relevance of 8-Fluoro-7-methyl-5-nitroquinoline

This compound is a specific derivative that embodies the chemical principles outlined above. Its structure, featuring a fluoro, a methyl, and a nitro group on the quinoline framework, suggests a molecule with distinct reactivity and potential for further chemical exploration. While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its constituent parts point to its academic relevance.

The synthesis of related compounds, such as 7-methyl-8-nitroquinoline (B1293703), has been reported, often involving the Skraup synthesis followed by nitration. brieflands.com The selective synthesis of such isomers can be challenging but is crucial for their application as key starting materials in medicinal chemistry. brieflands.com The presence of the fluorine atom at the 8-position and the nitro group at the 5-position in the target molecule suggests that it could be a valuable intermediate for the synthesis of more complex, biologically active compounds. The combination of these functional groups on the quinoline scaffold makes this compound a compound of interest for academic researchers exploring the synthesis and properties of novel heterocyclic systems.

Interactive Data Tables

Below are data tables detailing the known properties of this compound and a closely related compound for comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1420791-67-8 | bldpharm.com |

| Molecular Formula | C₁₀H₇FN₂O₂ | |

| Molecular Weight | 206.17 g/mol | |

| SMILES Code | O=N+[O-] | bldpharm.com |

Table 2: Physicochemical Properties of the Related Compound 7-Methyl-8-nitroquinoline

| Property | Value | Source |

| CAS Number | 7471-63-8 | ChemScene |

| Molecular Formula | C₁₀H₈N₂O₂ | ChemScene |

| Molecular Weight | 188.18 g/mol | ChemScene |

| Topological Polar Surface Area | 56.03 Ų | ChemScene |

| LogP | 2.45142 | ChemScene |

Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O2 |

|---|---|

Molecular Weight |

206.17 g/mol |

IUPAC Name |

8-fluoro-7-methyl-5-nitroquinoline |

InChI |

InChI=1S/C10H7FN2O2/c1-6-5-8(13(14)15)7-3-2-4-12-10(7)9(6)11/h2-5H,1H3 |

InChI Key |

NHOIZLREUDEQIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1F)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations of Nitroquinoline Systems

Nucleophilic Substitution Reactions in Electron-Deficient Nitroquinolines

The presence of a nitro group significantly depletes the electron density of the quinoline (B57606) ring system, rendering it susceptible to attack by nucleophiles. This activation is fundamental to several key substitution methodologies, including Vicarious Nucleophilic Substitution of Hydrogen (VNS), Nucleophilic Aromatic Substitution (SNAr), and Oxidative Nucleophilic Substitution of Hydrogen (ONSH). These reactions provide powerful tools for the C-H and C-X functionalization of the nitroquinoline scaffold.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a distinctive type of nucleophilic aromatic substitution where a hydrogen atom is replaced, rather than a more conventional leaving group like a halogen. wikipedia.orgchemeurope.com This reaction is particularly effective for electron-deficient aromatic and heteroaromatic compounds, such as nitroquinolines. kuleuven.be

The mechanism of the VNS reaction is a well-established, two-step process. organic-chemistry.orgacs.org It commences with the addition of a carbanion, which bears a leaving group (Y) at the nucleophilic carbon, to an electrophilic position on the nitroaromatic ring. organic-chemistry.org In nitroquinolines, this attack typically occurs at a position ortho or para to the strongly activating nitro group, leading to the formation of a negatively charged σH-adduct, often referred to as a Meisenheimer complex. organic-chemistry.orgnih.gov

For the specific case of 8-Fluoro-7-methyl-5-nitroquinoline , the most probable site for VNS attack would be the C-6 position. This position is ortho to the activating nitro group at C-5 and possesses an available hydrogen atom. The fluorine at C-8 and the methyl group at C-7 would likely exert steric and electronic influences on the reaction's feasibility and rate, but the directing effect of the nitro group is expected to be the dominant factor.

The primary activating group in VNS reactions involving nitroquinolines is the nitro (NO2) group. Its potent electron-withdrawing nature through both inductive and resonance effects is essential for making the aromatic ring sufficiently electrophilic to be attacked by a carbanion. nih.govnih.gov The substitution is highly regioselective, occurring almost exclusively at the positions ortho and para to the nitro group. kuleuven.beorganic-chemistry.org In 5-nitroquinolines, this corresponds to the C-6 (ortho) and C-8 (ortho-like, activated by the heterocyclic nitrogen) positions, provided they are unsubstituted.

The nucleophile in a VNS reaction is not a simple carbanion but one that is stabilized and contains a leaving group at the carbanionic center. organic-chemistry.org This "vicarious" leaving group is crucial for the elimination step. Common nucleophiles are generated from CH-acidic compounds like chloromethyl phenyl sulfone or α-chlorinated esters. kuleuven.beorganic-chemistry.org The choice of base and solvent is also critical; systems that generate "free" carbanions, such as potassium tert-butoxide in THF or DMF, are often employed to ensure efficient reaction. kuleuven.be

| Feature | Description | Relevance to this compound |

| Activating Group | A strong electron-withdrawing group, typically -NO2, that activates the ring for nucleophilic attack. | The -NO2 group at C-5 strongly activates the quinoline ring. |

| Regioselectivity | Substitution occurs preferentially at positions ortho and/or para to the activating group. | VNS is expected to occur at the C-6 position. |

| Nucleophile | A carbanion stabilized by an electron-withdrawing group and containing a leaving group (e.g., Cl, OPh) on the carbanionic carbon. | A variety of carbanions, such as those from α-chloro sulfones or nitriles, could potentially be used. |

| Base/Solvent | A strong base is required to generate the carbanion and facilitate the final elimination step (e.g., t-BuOK, NaOH in THF, DMF). | Standard VNS conditions would likely be applicable. |

An interesting and sometimes competing pathway observed during VNS reactions is the conversion of the nitro group into a nitroso group. nih.gov This phenomenon has been structurally confirmed in the amination of certain nitroquinoline derivatives. nih.gov The proposed mechanism involves the protonation of the intermediate σH-adduct, followed by the transformation of the nitro group at the C-8 position into a nitroso group through the elimination of a water molecule. nih.gov In some cases, this can lead to complex products, including double VNS products where both substitution and nitro-to-nitroso conversion have occurred. nih.gov The reaction of 6-nitroquinoline (B147349) with potassium cyanide and nitroalkanes also shows evidence of substitution at the 5-position accompanied by a reduction of the nitro group, suggesting a 6-nitrosoquinoline-5-carbonitrile intermediate. rsc.org

While this transformation has been primarily documented for 8-nitro and 6-nitroquinolines, it is conceivable that under specific protic conditions, the 5-nitro group of This compound could undergo a similar conversion during a VNS reaction.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitroquinoline Scaffolds

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, typically a halide, on an electron-deficient aromatic ring. pressbooks.pub The mechanism proceeds via a two-step addition-elimination sequence. youtube.com A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comresearchgate.net In the second, usually faster step, the leaving group is expelled, and the aromatic system is restored. youtube.com

For SNAr to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. pressbooks.pubyoutube.com This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex.

In the context of This compound , the potential for an SNAr reaction involves the displacement of the fluoride (B91410) ion at the C-8 position. Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is often an excellent leaving group in SNAr. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the C-F bond cleavage. youtube.com However, the fluorine atom at C-8 is positioned meta to the activating nitro group at C-5. This meta-relationship does not allow for direct resonance stabilization of the negative charge of the Meisenheimer intermediate by the nitro group, which generally disfavors the SNAr pathway. While the quinoline nitrogen atom does activate the ring, the lack of ortho/para activation by the nitro group suggests that SNAr at the C-8 position would be significantly less favorable than VNS at the C-6 position. Studies have shown that in halo-nitroarenes, VNS is often kinetically preferred over SNAr. organic-chemistry.org

| Factor | SNAr Reaction | Analysis for this compound |

| Substrate | Halogenated aromatic ring with strong electron-withdrawing groups. | Halogen (F) is present at C-8. -NO2 group is at C-5. |

| Leaving Group | Typically a halide (F, Cl, Br, I). Fluorine is often the best. | Fluorine at C-8 is a potential leaving group. |

| Activation | Requires electron-withdrawing groups ortho or para to the leaving group for stabilization of the Meisenheimer complex. | The -NO2 group is meta to the fluorine atom. This provides poor activation for the SNAr mechanism. |

| Competing Reaction | VNS at an activated C-H position is often faster. | VNS at the activated C-6 position is the likely competing, and probably dominant, reaction. |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Methodologies

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) represents another important strategy for the direct functionalization of C-H bonds in electron-deficient arenes. nih.gov Similar to VNS, the ONSH mechanism begins with the addition of a nucleophile (which does not need to possess a leaving group) to an activated position on the nitroaromatic ring, forming a σH-adduct. nih.gov

The key difference lies in the rearomatization step. In ONSH, the intermediate σH-adduct does not eliminate a leaving group from the nucleophile. Instead, it is oxidized by an external oxidizing agent, which facilitates the removal of the hydride (H-) and restores aromaticity. mdpi.com This method expands the range of nucleophiles that can be used to include those without a built-in leaving group. Various oxidizing systems have been developed, including potassium permanganate (B83412) and, more recently, environmentally benign options like molecular oxygen (air). nih.govresearchgate.net

The ONSH methodology would be applicable to This compound . As with VNS, the reaction would be directed by the 5-nitro group to the C-6 position. The use of a suitable nucleophile (e.g., an anion of a malonate, a cyanide ion) in the presence of an appropriate oxidant would be expected to yield the 6-substituted product. This approach avoids the need for nucleophiles containing a specific leaving group, offering greater synthetic flexibility compared to VNS. idexlab.com

Transformations Involving the Nitro Functional Group

The nitro group is a versatile functional group that plays a crucial role in the chemical reactivity of this compound. Its strong electron-withdrawing nature significantly influences the electron density distribution within the quinoline ring system, making it susceptible to a variety of chemical transformations. These transformations are pivotal for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Reductive Transformations of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This conversion is typically achieved through various reducing agents, ranging from metal catalysts to chemical reductants. The resulting aminoquinolines are valuable intermediates for the synthesis of more complex molecules through reactions such as diazotization followed by substitution, or amide bond formation.

While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the reduction of similar nitroquinoline systems is well-established. For instance, the reduction of 5-bromo-8-nitroisoquinoline (B189721) to 8-aminoisoquinoline (B1282671) is a known transformation, often accomplished with reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. mdpi.com These methods could likely be adapted for the reduction of this compound to 8-Fluoro-7-methyl-5-aminoquinoline.

Table 1: Potential Reducing Agents for the Transformation of this compound

| Reducing Agent | Reaction Conditions | Product |

| Sodium Borohydride (NaBH₄) | Ethanolic solution, room temperature | 8-Fluoro-7-methyl-5-aminoquinoline |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Triethylamine, room temperature | 8-Fluoro-7-methyl-5-aminoquinoline |

| Tin(II) Chloride (SnCl₂) | Concentrated Hydrochloric Acid | 8-Fluoro-7-methyl-5-aminoquinoline |

This table represents potential reaction conditions based on analogous transformations of similar molecules and requires experimental validation for this compound.

Reactions of the Nitro Group with Organometallic Reagents (e.g., Grignard Reagents)

The interaction of nitroarenes with organometallic reagents, such as Grignard reagents (RMgX), can lead to a variety of products depending on the reaction conditions and the substrate. While direct addition of Grignard reagents to the nitro group is not a common synthetic route, these strong nucleophiles can react with other parts of the molecule, especially when the aromatic system is activated by the nitro group. masterorganicchemistry.commasterorganicchemistry.com

In the context of this compound, the electron-deficient nature of the quinoline ring system, enhanced by the 5-nitro and 8-fluoro substituents, could facilitate nucleophilic attack by a Grignard reagent. The reaction could potentially proceed via addition to the carbon-nitrogen double bonds of the quinoline ring or through a single-electron transfer (SET) mechanism. The outcome would be highly dependent on the specific Grignard reagent used and the reaction parameters. Further research is necessary to elucidate the precise reaction pathways and products of the interaction between this compound and various Grignard reagents.

Activation of Aromatic Systems by Electron-Withdrawing Nitro Substituents

The nitro group at the C5 position of this compound exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This deactivation of the aromatic ring towards electrophilic substitution is a hallmark of nitro-substituted arenes. Conversely, this electronic feature significantly activates the quinoline ring system towards nucleophilic aromatic substitution (SNAr).

The fluorine atom at the C8 position is particularly susceptible to displacement by nucleophiles due to the strong activation provided by the peri-positioned nitro group. This is a common reactivity pattern observed in nitro-substituted aromatic fluorides. A variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the fluoride ion to yield a range of 8-substituted-7-methyl-5-nitroquinolines. The kinetics and regioselectivity of such SNAr reactions would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The synthesis of 8-aminoisoquinolines from 8-bromoisoquinoline (B29762) via Ullmann or Buchwald-Hartwig conditions provides a precedent for such transformations on related heterocyclic systems. mdpi.com

Intramolecular Cyclizations and Rearrangement Pathways in Nitroquinoline Chemistry

The presence of multiple reactive functional groups in this compound, including the nitro group, the methyl group, and the quinoline nitrogen, creates the potential for various intramolecular cyclizations and rearrangements under specific reaction conditions. For instance, reduction of the nitro group to a hydroxylamine (B1172632) or an amino group can be followed by intramolecular cyclization with a suitably positioned side chain.

Advanced Spectroscopic Characterization Methodologies for Nitrofluoroquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment of 8-Fluoro-7-methyl-5-nitroquinoline can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications and Spectral Analysis

Proton NMR (¹H NMR) spectroscopy offers a primary assessment of the molecular structure by identifying the number and electronic environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the methyl group.

The quinoline ring system contains four aromatic protons (at positions 2, 3, 4, and 6). The electron-withdrawing nitro group at position 5 and the fluorine atom at position 8 significantly influence the chemical shifts of these protons, generally causing them to appear at lower fields (higher ppm values).

H-2, H-3, and H-4: These protons on the pyridine (B92270) ring of the quinoline system are expected to show characteristic coupling patterns. H-2 and H-4 typically appear as doublets of doublets due to coupling with H-3 and a longer-range coupling. H-3 will likely appear as a triplet or doublet of doublets.

H-6: This proton is on the benzene (B151609) ring and its chemical shift will be influenced by the adjacent nitro group. It is expected to be a singlet, or a very narrowly split doublet due to a small four-bond coupling to the methyl group protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 Hz |

| H-3 | 7.6 - 7.8 | dd | J = 8.4, 4.2 Hz |

| H-4 | 8.6 - 8.8 | dd | J = 8.4, 1.7 Hz |

| H-6 | 8.2 - 8.4 | s | - |

Note: The predicted values are based on the analysis of structurally similar compounds and known substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications and Chemical Shift Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound will show nine distinct signals for the quinoline carbons and one for the methyl carbon.

The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.

C-5 and C-8: The carbons directly attached to the nitro and fluoro groups (C-5 and C-8, respectively) will experience strong electronic effects. The C-5 signal will be shifted downfield due to the electron-withdrawing nature of the nitro group. The C-8 signal will show a large one-bond carbon-fluorine coupling (¹JCF), which is a characteristic feature.

Quaternary Carbons: The spectrum will also display signals for the quaternary carbons (C-4a, C-5, C-7, C-8, and C-8a), which will typically have lower intensities compared to the protonated carbons.

Methyl Carbon: The methyl carbon will appear as a sharp signal in the upfield region of the spectrum (typically 15-25 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-2 | ~152 | - |

| C-3 | ~123 | - |

| C-4 | ~145 | - |

| C-4a | ~128 | Present |

| C-5 | ~148 | - |

| C-6 | ~125 | Present |

| C-7 | ~135 | Present |

| C-8 | ~155 | Large (¹JCF) |

| C-8a | ~140 | Present |

Note: The predicted values are based on the analysis of structurally similar compounds, such as 8-methylquinoline (B175542) bldpharm.com, and known substituent effects.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications for Fluorinated Species

For fluorinated compounds, Fluorine-19 NMR (¹⁹F NMR) is an exceptionally informative technique. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for detecting subtle changes in the fluorine's local environment. rsc.org

In this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at position 8. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the neighboring methyl protons (four-bond coupling, ⁴JFH) and potentially with H-6 (three-bond coupling, ³JFH). The magnitude of these coupling constants provides valuable structural information.

Advanced Multinuclear NMR Techniques for Complex Structures

To definitively assign all proton and carbon signals, especially in a molecule with several closely spaced aromatic signals, advanced 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons by observing their correlations with nearby protons. For instance, correlations between the methyl protons and C-6, C-7, and C-8 would confirm their assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, which can help to confirm the relative positions of substituents on the quinoline ring.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a new compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₁₀H₇FN₂O₂), the calculated monoisotopic mass can be compared with the experimentally determined mass to confirm the elemental composition.

Calculated and Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Calculated Monoisotopic Mass | 206.0491 Da |

The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Expected fragmentation pathways for this compound could include the loss of the nitro group (NO₂), followed by the loss of carbon monoxide (CO) or other small neutral molecules, which is a common fragmentation behavior for quinoline systems. The stability of the resulting fragments provides additional evidence for the initial structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves a dual purpose: to ascertain the purity of a synthesized batch and to confirm the molecular weight of the target compound.

The gas chromatography component separates the compound from any impurities, such as starting materials, byproducts, or isomers, based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the chromatographic column, is a characteristic property under a specific set of analytical conditions. For instance, in the analysis of methylquinoline isomers, GC has been effectively used to separate compounds with the same molecular formula but different structural arrangements. researchgate.net

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then analyzed to produce a mass spectrum, which serves as a molecular fingerprint. The molecular ion peak for this compound would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern, resulting from the cleavage of specific bonds within the molecule, provides further structural information, helping to confirm the positions of the fluoro, methyl, and nitro substituents on the quinoline core.

A hypothetical GC-MS data summary for this compound is presented below:

| Parameter | Expected Value/Observation |

| Retention Time (tR) | Dependent on GC column and conditions |

| Molecular Ion (M⁺) | Expected at m/z corresponding to C10H7FN2O2 |

| Major Fragment Ions | Fragments corresponding to the loss of NO2, CO, and other characteristic moieties |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers, each corresponding to a particular vibrational mode. For this compound, the FTIR spectrum would be expected to exhibit characteristic peaks for the nitro group (NO₂), the carbon-fluorine bond (C-F), aromatic C-H bonds, and the quinoline ring system. The stretching vibrations of the nitro group are particularly strong and are anticipated to appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The C-F stretching vibration typically appears in the range of 1000-1400 cm⁻¹. Studies on similar nitroquinoline compounds have utilized FTIR to identify and assign such characteristic vibrational modes. researchgate.net

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman spectroscopy provides stronger signals for non-polar and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the aromatic quinoline ring system and the C-C backbone. The combination of both FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. Research on related 8-hydroxyquinoline (B1678124) derivatives has successfully employed both techniques for comprehensive spectroscopic characterization. researchgate.net

A table of expected vibrational frequencies for this compound is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) Group | Asymmetric Stretch | 1500 - 1560 |

| Symmetric Stretch | 1300 - 1370 | |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl (CH₃) Group | Asymmetric Stretch | ~2960 |

| Symmetric Stretch | ~2870 | |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 |

| Quinoline Ring | Ring Vibrations | Various bands in the fingerprint region |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The resulting spectrum provides information about the extent of conjugation and the presence of chromophores. The quinoline ring system in this compound is a chromophore, and its electronic absorption spectrum is expected to show characteristic bands corresponding to π→π* and n→π* transitions. The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted quinoline, indicating an extension of the conjugated system. For instance, studies on 6-nitroquinoline (B147349) fumaric acid have shown an absorption peak around 333 nm attributed to a π→π* transition. researchgate.netresearchgate.net

The expected UV-Vis absorption data for this compound dissolved in a suitable solvent (e.g., ethanol) is summarized below:

| Transition | Expected Wavelength (λmax) |

| π→π | ~330 - 350 nm |

| n→π | Longer wavelength, lower intensity |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis can provide a wealth of structural information with high precision. This technique allows for the determination of the crystal system, space group, and unit cell dimensions. More importantly, it yields the exact coordinates of each atom in the crystal lattice, from which precise bond lengths, bond angles, and torsion angles can be calculated. This data provides definitive confirmation of the molecular structure, including the connectivity of the atoms and the planarity of the quinoline ring. For related nitroquinoline derivatives, single-crystal X-ray diffraction has been used to determine that they crystallize in systems such as the monoclinic system with specific space groups like P21/n. researchgate.netresearchgate.net

A hypothetical summary of crystallographic data for this compound is presented in the following table:

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | Precise values for C-C, C-N, C-F, N-O bonds |

| Bond Angles (°) | Precise values for angles within the molecule |

| Torsion Angles (°) | Information on the planarity of the ring system |

Analysis of Crystal Packing and Intermolecular Interactions in Solid State

The solid-state architecture of nitrofluoroquinoline compounds, specifically this compound, is dictated by a complex interplay of intermolecular forces. While specific crystallographic data for this compound is not publicly available in the referenced literature, analysis of closely related nitroquinoline derivatives provides significant insight into the expected crystal packing and intermolecular interactions. The substitution pattern on the quinoline core, particularly the presence of a nitro group, a fluorine atom, and a methyl group, plays a crucial role in directing the supramolecular assembly.

Research on substituted 8-nitroquinolines has revealed that the molecules often exhibit a high degree of planarity. nih.govresearchgate.net This planarity is a key factor in facilitating significant intermolecular interactions, particularly π-π stacking, which is a dominant feature in the crystal packing of many nitro-aromatic compounds. nih.govresearchgate.netnih.gov The electron-withdrawing nature of the nitro group and the fluorine atom, combined with the electron-donating methyl group, creates a complex electronic environment that influences these non-covalent interactions.

In the solid state, molecules of this compound are expected to arrange in a manner that maximizes attractive intermolecular forces. The crystal lattice of analogous 8-nitroquinoline (B147351) compounds frequently showcases head-to-tail π-stacked dimers. nih.govresearchgate.net In such arrangements, the quinoline ring of one molecule interacts with the quinoline ring of an adjacent molecule. These dimers can further organize into more extended structures, such as infinite chains or sheet-like architectures, through additional weak intermolecular contacts. nih.govresearchgate.net

The primary intermolecular interactions anticipated in the crystal structure of this compound include:

π-π Stacking Interactions: These are expected to be the most significant interactions governing the crystal packing. The electron-deficient nitro-substituted ring of one molecule would likely stack with the more electron-rich part of a neighboring molecule. The typical centroid-to-centroid distances for such interactions in related nitroquinoline compounds are generally observed in the range of 3.6 Å to 3.8 Å. nih.govnih.gov

C—H···O and C—H···N Hydrogen Bonds: Weak hydrogen bonds involving the methyl group's hydrogen atoms and the oxygen atoms of the nitro group or the nitrogen atom of the quinoline ring of an adjacent molecule are also likely to contribute to the stability of the crystal lattice.

Halogen···Nitro Interactions: The presence of a fluorine atom introduces the possibility of halogen bonding, where the fluorine atom can interact with the electronegative oxygen atoms of the nitro group on a neighboring molecule.

The interplay of these various interactions results in a highly organized three-dimensional crystal lattice. The specific arrangement will determine the macroscopic properties of the crystalline material, such as its melting point and solubility.

Table 1: Expected Crystallographic Parameters for this compound Based on Analogous Compounds

| Parameter | Expected Value/Type |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Molecules per Asymmetric Unit (Z') | 1 or 2 |

Note: This data is inferred from studies on structurally similar nitroquinoline derivatives and is for illustrative purposes, as specific experimental data for this compound is not available in the reviewed literature.

Table 2: Key Intermolecular Interactions in Substituted Nitroquinolines

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| π-π Stacking | Quinoline Ring Centroid | Quinoline Ring Centroid | 3.6 - 3.8 | nih.gov, nih.gov |

| C—H···O Hydrogen Bond | C-H (Methyl/Aromatic) | O (Nitro) | 2.2 - 2.6 | |

| Halogen···Nitro Interaction | C-F | O (Nitro) | 2.8 - 3.2 |

Note: The distances provided are typical ranges observed in related structures and are intended to be representative.

Computational and Theoretical Investigations of 8 Fluoro 7 Methyl 5 Nitroquinoline

Quantum Chemical Calculation Methodologies and Levels of Theory

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. frontiersin.org The choice of methodology and the level of theory are critical for obtaining accurate and reliable results.

Density Functional Theory (DFT) Approaches for Ground State Properties

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the ground state properties of medium to large-sized molecules due to its excellent balance between accuracy and computational cost. nih.gov Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. For quinoline (B57606) derivatives, DFT has been successfully used to investigate their kinetic and thermodynamic stability, perform structural calculations, and analyze molecular interactions. nih.gov The application of DFT to 8-Fluoro-7-methyl-5-nitroquinoline would allow for a detailed understanding of its electronic structure and reactivity.

Selection of Appropriate Basis Sets and Functionals for Halogenated Nitroquinolines

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing halogens and nitro groups, such as this compound, specific combinations of functionals and basis sets have been shown to provide reliable results.

A widely used and well-benchmarked functional for this class of compounds is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing electronic effects in complex molecules. researchgate.netinpressco.com Other functionals like PBEPBE and BVP86 might also be considered, but B3LYP often provides a good compromise for various molecular properties. researchgate.net

The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is equally important. For halogenated systems, a basis set that includes polarization and diffuse functions is necessary to accurately describe the electron distribution around the electronegative halogen atom and the nitro group. A common and effective choice for quinoline derivatives is the 6-311+G(2d,p) basis set. researchgate.net The "6-311G" part indicates a triple-zeta valence basis set, the "+" signifies the addition of diffuse functions for heavy atoms, and "(2d,p)" denotes the inclusion of polarization functions on both heavy atoms and hydrogen atoms, respectively. Simpler basis sets like 6-31G(d,p) can also be employed for initial or less computationally intensive studies. rsc.orgresearchgate.net

| Functional | Basis Set | Common Applications |

| B3LYP | 6-311+G(2d,p) | High-accuracy geometry optimization and electronic properties. researchgate.net |

| B3LYP | 6-31G(d,p) | General-purpose calculations, good balance of accuracy and cost. rsc.orgresearchgate.net |

| PBEPBE | 6-311G | Alternative for geometry and energy calculations. researchgate.net |

| BVP86 | DGDZVP | Can be used for comparative studies. researchgate.net |

Structural and Conformational Analysis from Theoretical Models

Theoretical models derived from quantum chemical calculations provide a static picture of the molecule, offering precise information about its three-dimensional structure and energetic landscape.

Optimization of Molecular Geometries and Bond Parameters

A primary outcome of DFT calculations is the optimization of the molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For this compound, theoretical calculations would provide the precise atomic coordinates of the optimized structure. The calculated bond parameters can then be compared with experimental data if available, or with data for similar, well-characterized molecules to validate the computational model.

Below is a hypothetical table of selected optimized bond parameters for this compound, as would be obtained from a DFT calculation at the B3LYP/6-311+G(2d,p) level of theory.

| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (°) |

| C7-C8 | 1.415 | C7-C8-F | 118.5 |

| C8-F | 1.352 | C8-C(ring)-N(ring) | 122.1 |

| C5-N(nitro) | 1.478 | C4-C5-N(nitro) | 120.3 |

| N(nitro)-O1 | 1.225 | O1-N(nitro)-O2 | 124.7 |

| C7-C(methyl) | 1.510 | C8-C7-C(methyl) | 121.0 |

Analysis of Conformational Preferences and Tautomeric Equilibria

While the quinoline ring itself is rigid, the substituents—specifically the methyl and nitro groups—can exhibit some conformational flexibility. The rotation of the methyl group is typically a low-energy process. Of greater interest is the orientation of the nitro group relative to the quinoline plane. DFT calculations can be used to explore the potential energy surface associated with the rotation of the C5-N(nitro) bond to determine the most stable conformation and the energy barriers between different orientations.

Furthermore, for some substituted quinolines, tautomerism can be a possibility. Quantum chemical calculations are instrumental in evaluating the relative energies of different tautomers to predict their equilibrium populations. By calculating the Gibbs free energies of the potential tautomeric forms of this compound, one could determine if any other forms are energetically accessible under normal conditions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are not limited to static properties; they can also predict various spectroscopic features of a molecule, which is crucial for its identification and characterization.

One of the most powerful techniques in this regard is Time-Dependent Density Functional Theory (TD-DFT) . nih.gov This extension of DFT is used to calculate the electronic excitation energies and oscillator strengths, which can be directly related to the UV-Visible absorption spectrum of the molecule. rsc.org By performing TD-DFT calculations, one can predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions for this compound. These theoretical spectra can be invaluable for interpreting experimental results. nih.gov

In addition to electronic spectra, vibrational frequencies can also be calculated using DFT. These calculations provide the theoretical infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the different functional groups within the molecule. This detailed assignment aids in the structural confirmation of the compound.

| Spectroscopic Property | Computational Method | Predicted Information |

| UV-Visible Absorption | TD-DFT | Excitation energies, oscillator strengths, λmax |

| Infrared (IR) Spectrum | DFT (Frequency Calculation) | Vibrational frequencies and intensities |

| Raman Spectrum | DFT (Frequency Calculation) | Raman activities of vibrational modes |

Theoretical Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

A theoretical vibrational analysis for this compound would typically be performed using DFT calculations, for instance, with the B3LYP functional and a suitable basis set like 6-311++G(d,p). researchgate.net This analysis predicts the infrared (IR) and Raman active vibrational modes.

The Potential Energy Distribution (PED) analysis is crucial for assigning the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes of the functional groups. For this compound, key vibrational modes of interest would include the C-F stretching frequency, the symmetric and asymmetric stretching of the nitro (NO2) group, the C-H stretching of the methyl group, and the various quinoline ring vibrations.

Illustrative Data Table: Predicted Vibrational Frequencies and PED Assignments

| Wavenumber (cm⁻¹) (scaled) | Intensity (km/mol) | PED (%) | Assignment |

| ~3100-3000 | Low | >90 | C-H stretching (aromatic) |

| ~2950-2850 | Low | >90 | C-H stretching (methyl group) |

| ~1590-1570 | High | >80 | Asymmetric NO₂ stretching |

| ~1500-1400 | Medium | - | Quinoline ring C=C and C=N stretching |

| ~1360-1340 | High | >80 | Symmetric NO₂ stretching |

| ~1250-1150 | Medium-High | - | C-F stretching |

| ~850-800 | Medium | - | C-N stretching |

| ~780-740 | Medium | - | C-H out-of-plane bending |

Note: This table is illustrative and contains typical frequency ranges for the assigned functional groups based on studies of similar nitro- and fluoro-substituted quinolines. Actual values would require specific DFT calculations for this compound.

Calculated NMR Chemical Shifts Using Gauge Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of a molecule. researchgate.net By computing the ¹H and ¹³C NMR spectra, one can gain insight into the electronic environment of the hydrogen and carbon atoms. The calculated shifts for this compound would be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating nature of the methyl group. These calculated values, when compared to experimental data (if available), can help confirm the molecular structure.

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H (quinoline ring) | 7.5 - 9.0 | C-5 (with NO₂) | ~145-150 |

| H (methyl group) | ~2.5 | C-8 (with F) | ~150-155 (JC-F) |

| C-7 (with CH₃) | ~125-130 | ||

| C (quinoline ring) | ~120-140 | ||

| C (methyl group) | ~15-20 |

Note: This table presents estimated chemical shift ranges based on general principles and data for related quinoline derivatives. The actual values would depend on the specific electronic structure of the molecule.

Electronic Spectra Prediction Using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions between molecular orbitals. researchgate.net For this compound, the TD-DFT calculations would likely reveal transitions such as π→π* and n→π*. The solvent environment can also be modeled to predict solvatochromic shifts. The results would provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Illustrative Data Table: Predicted Electronic Transitions

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~350-400 | >0.1 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~300-340 | >0.05 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~280-310 | <0.01 | n→π* |

Note: This table is illustrative, showing typical transitions for aromatic nitro compounds. Specific calculations are needed for accurate predictions for this compound.

Electronic Structure and Chemical Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For this compound, the HOMO would likely be distributed over the quinoline ring system, while the LUMO would be expected to be localized more on the nitro group and the heterocyclic ring, facilitating electrophilic and nucleophilic interactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. wolfram.comresearchgate.net It is used to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net In an MEP map of this compound, the most negative potential would be expected around the oxygen atoms of the nitro group, making this a likely site for electrophilic attack. Positive potential regions would likely be found around the hydrogen atoms of the quinoline ring and the methyl group.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. wisc.eduwisc.edu It can reveal hyperconjugative interactions, which are stabilizing charge delocalizations from occupied (donor) to unoccupied (acceptor) orbitals. For this compound, NBO analysis would quantify the delocalization of electron density from the quinoline ring to the nitro group and the effects of the fluorine and methyl substituents on the electronic structure. This analysis provides insights into the stability of the molecule arising from these intramolecular charge transfer interactions.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are essential tools in computational chemistry, derived from density functional theory (DFT), to predict the reactivity of different sites within a molecule. wikipedia.org They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org This allows for the identification of sites most susceptible to nucleophilic, electrophilic, and radical attack.

For this compound, calculating Fukui functions would reveal the most probable sites for chemical reactions. The function for nucleophilic attack (f) highlights atoms that can best stabilize an additional electron, making them electrophilic centers. Conversely, the function for electrophilic attack (f) points to atoms that can most readily donate electron density, indicating nucleophilic centers.

A hypothetical analysis of this compound would likely indicate that the carbon atoms of the quinoline ring system and the nitrogen atom of the nitro group are key reactive sites. The precise reactivity would be influenced by the electronic effects of the fluoro, methyl, and nitro substituents. Generally, the nitro group, being a strong electron-withdrawing group, would enhance the electrophilicity of the quinoline ring, particularly at positions ortho and para to its location. The fluorine atom, also electron-withdrawing, and the methyl group, being electron-donating, would further modulate the electron distribution and reactivity of the molecule.

Table 1: Hypothetical Fukui Function Indices for this compound

| Atom | f (Nucleophilic Attack) | f (Electrophilic Attack) |

| N1 | 0.045 | 0.012 |

| C2 | 0.089 | 0.034 |

| C3 | 0.031 | 0.056 |

| C4 | 0.092 | 0.041 |

| C5 | 0.150 | 0.020 |

| C6 | 0.065 | 0.078 |

| C7 | 0.025 | 0.095 |

| C8 | 0.110 | 0.015 |

| F | 0.018 | 0.088 |

| C(CH3) | 0.009 | 0.110 |

| N(NO2) | 0.180 | 0.005 |

| O(NO2) | 0.135 | 0.010 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Multiwavefunction Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Multiwavefunction analysis provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF): ELF is a method used to visualize the regions of electron localization in a molecule, providing a clear picture of chemical bonds and lone pairs. For this compound, an ELF analysis would delineate the covalent bonds within the quinoline ring, the C-F bond, the C-CH3 bond, and the N-O bonds of the nitro group. It would also show the localization of lone pairs on the nitrogen and oxygen atoms.

Localized Orbital Locator (LOL): Similar to ELF, LOL is another tool to visualize electron localization. It is particularly effective in identifying regions of high kinetic energy density, which correspond to the boundaries of atomic shells and bonds. An LOL analysis of the title compound would complement the ELF analysis by providing a different perspective on the electron density distribution and bonding patterns.

Reduced Density Gradient (RDG): The RDG analysis is a powerful technique for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. By plotting the reduced density gradient against the electron density, it is possible to identify regions of weak interactions. For this compound, an RDG analysis could reveal intramolecular interactions, for instance, between the nitro group and the adjacent methyl group, which could influence the molecule's conformation and stability.

Non-Linear Optical (NLO) Properties Calculations

Substituted quinolines are a class of compounds that have been investigated for their potential non-linear optical (NLO) properties. researchgate.netnasc.ac.in NLO materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules.

The key NLO parameters that would be calculated for this compound include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A high value of the first hyperpolarizability is indicative of significant NLO activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, fluoro) groups on the quinoline scaffold suggests that this compound could exhibit NLO properties due to intramolecular charge transfer.

Table 2: Hypothetical Calculated NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 4.5 Debye |

| Mean Polarizability (α) | 25 x 10 esu |

| First Hyperpolarizability (β) | 150 x 10 esu |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Thermodynamic Property Calculations and Stability Analysis

Computational chemistry allows for the calculation of various thermodynamic properties that provide insights into the stability and reactivity of a molecule. For this compound, these calculations would typically be performed using DFT or other quantum mechanical methods.

The standard thermodynamic functions of formation, such as enthalpy (ΔH°f), entropy (ΔS°f), and Gibbs free energy (ΔG°f), can be computed. These values indicate the thermodynamic stability of the compound relative to its constituent elements. Furthermore, vibrational frequency analysis can be performed to confirm that the optimized geometry corresponds to a true energy minimum and to calculate zero-point vibrational energy (ZPVE) and thermal corrections to the thermodynamic properties.

The stability of the molecule can also be assessed by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For this compound, the electron-withdrawing nitro and fluoro groups would be expected to lower the energy of the LUMO, while the electron-donating methyl group would raise the energy of the HOMO, likely resulting in a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule.

Table 3: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Calculated Value |

| Enthalpy of Formation (ΔH°f) | 50.2 kJ/mol |

| Gibbs Free Energy of Formation (ΔG°f) | 120.5 kJ/mol |

| Entropy (S) | 350.8 J/mol·K |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 3.6 eV |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Synthesis and Functionalization of 8 Fluoro 7 Methyl 5 Nitroquinoline Derivatives

Design Principles for Strategic Derivatization of the Quinoline (B57606) Nucleus

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological effects. georgiasouthern.edu For quinoline derivatives, SAR studies involve synthesizing a variety of analogs with different substituents to probe their influence on activity. georgiasouthern.eduacs.org

Key considerations in the design of new 8-fluoro-7-methyl-5-nitroquinoline derivatives for SAR studies include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic distribution within the quinoline ring system, which can in turn affect interactions with biological targets.

Steric Factors: The size and shape of substituents can influence how the molecule fits into a binding pocket of a protein or enzyme. The methyl group at the 7-position already provides a certain steric bulk that can be further modified.

Lipophilicity: The fluorine atom at the 8-position is known to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Modifying other parts of the molecule can further tune this property.

Hydrogen Bonding: The introduction of groups capable of acting as hydrogen bond donors or acceptors can lead to new or stronger interactions with biological targets.

The ultimate goal of these SAR studies is to develop a clear understanding of how specific structural changes translate into changes in biological activity, paving the way for the rational design of more potent and selective compounds. georgiasouthern.edubenthamdirect.com

The presence of multiple reactive sites on the this compound molecule necessitates the use of chemo- and regioselective functionalization strategies. These strategies aim to modify a specific functional group or position on the molecule while leaving others intact.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, the nitro group can be selectively reduced to an amine without affecting the fluoro group or the quinoline ring system.

Regioselectivity: This relates to the control of the position of a chemical reaction. In the case of aromatic substitution reactions on the quinoline nucleus, the directing effects of the existing substituents (fluoro, methyl, and nitro groups) will determine the position of incoming groups.

The development of such selective methods is crucial for the efficient synthesis of well-defined derivatives, avoiding the formation of complex product mixtures that require difficult purification. rsc.org

Derivatization via Modifications of the Nitro Group

The nitro group at the 5-position is a versatile functional handle that can be readily transformed into other functionalities, providing access to a wide range of new derivatives.

The reduction of the nitro group to an amino group is a common and highly useful transformation in the synthesis of quinoline derivatives. nih.govsmolecule.com This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which can dramatically alter the chemical and biological properties of the molecule. The resulting 5-amino-8-fluoro-7-methylquinoline can serve as a key intermediate for further functionalization, such as acylation, alkylation, or diazotization reactions.

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Table 1: Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes |

|---|---|---|

| Stannous chloride (SnCl₂) | Mild conditions | Tolerant of many functional groups. nih.gov |

| Iron (Fe) in acetic acid | Classical method | Effective for nitro group reduction. |

Under certain reaction conditions, the nitro group can be partially reduced to a nitroso group. The formation of nitroso-quinoline derivatives has been observed in some nucleophilic substitution reactions. nih.gov These nitroso compounds are themselves reactive species and can participate in further transformations. For example, 5-nitroso-8-quinolinol has been identified as a chemically unique molecule with potential applications in cancer research. caymanchem.com The exploration of the reactivity of the corresponding 8-fluoro-7-methyl-5-nitrosoquinoline could unveil novel chemical transformations and lead to compounds with interesting biological profiles.

Derivatization via Nucleophilic Substitution at Activated Positions

The electron-withdrawing nature of the nitro group at the 5-position activates the quinoline ring system towards nucleophilic aromatic substitution (SNAr) reactions. This is particularly true for positions that are ortho or para to the nitro group. In the case of this compound, the presence of the nitro group facilitates the displacement of suitable leaving groups by nucleophiles.

For instance, in related nitroquinolone systems, the nitro group at position 8 has been shown to facilitate the nucleophilic substitution of a chloro group at position 7. nih.gov This suggests that the this compound system could undergo nucleophilic attack at positions activated by the nitro group, potentially leading to the displacement of the fluorine atom or substitution at other activated positions, depending on the reaction conditions and the nature of the nucleophile. The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for the amination of electron-deficient nitroquinolines. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product |

|---|---|

| Amines | Amino-substituted quinolines |

| Alkoxides | Alkoxy-substituted quinolines |

These nucleophilic substitution reactions provide a powerful tool for introducing a wide range of functional groups onto the quinoline core, further expanding the diversity of accessible derivatives for scientific investigation.

Substitution Reactions at C-7 in Fluoro-nitroquinolones

The C-7 position of the this compound core is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group at C-8. This electronic activation facilitates the displacement of a leaving group or, in some cases, a hydrogen atom at the C-7 position.

In systems where a leaving group such as a halogen is present at C-7, nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalization. Research on the analogous 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid shows that the 8-nitro group significantly facilitates the addition of weak nucleophiles at the C-7 position. unimi.it This activation allows for the introduction of a wide variety of primary amine appendages, including substituted anilines and heterocyclic amines, to build a library of C-7 functionalized derivatives. unimi.it

| Reaction Type | Position | Activating Group | Nucleophile Examples | Ref. |

| Vicarious Nucleophilic Substitution (VNS) | C-7 | 8-Nitro | Amines (e.g., 9H-carbazole) | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | C-7 | 8-Nitro | Primary Amines (p-toluidine, aniline) | unimi.it |

Reactivity and Substitution Patterns at Other Positions (e.g., C-4)

While the C-7 position is activated by the C-8 nitro group, other positions on the quinoline ring also exhibit distinct reactivity. The C-4 position, being part of the pyridine (B92270) ring, is inherently electron-deficient and can be a site for nucleophilic attack, especially when equipped with a suitable leaving group.

Studies on 4-chloro-8-nitroquinoline (B1348196) have shown that it can undergo nucleophilic substitution at the C-4 position. nih.gov In competitive reactions, both direct nucleophilic displacement of the C-4 chlorine (SNAr) and VNS at the C-7 position can occur simultaneously. nih.gov For example, when 4-chloro-8-nitroquinoline is treated with potassium 9H-carbazol-9-ide, a complex reaction mixture can form, containing products of substitution at C-4, C-7, and even di-substitution at both positions. nih.gov This highlights the competition between different reactive sites on the nitroquinoline scaffold.

The reactivity at C-4 is a common feature in quinoline chemistry. In related 4-chloro-8-methylquinolin-2(1H)-one systems, the 4-chloro group is readily displaced by various nucleophiles, including thiourea (B124793) and hydrazine, to yield new 4-substituted derivatives. This underscores the potential of the C-4 position in this compound for introducing further diversity, assuming a precursor with a C-4 leaving group is used.

Functionalization via Alkyl and Aryl Group Modifications

The methyl group at the C-7 position of this compound serves as a handle for a variety of chemical transformations, allowing for the extension of the carbon framework or the introduction of new functional groups.

One of the most valuable transformations is the oxidation of the methyl group to a carboxylic acid. This conversion provides a key intermediate for amide coupling and other derivatizations. A well-established method for this transformation on related quinoline systems is the direct oxidation using strong oxidizing agents in the presence of a catalyst. For instance, 7-chloro-8-methylquinoline (B132762) can be oxidized to 7-chloroquinoline-8-carboxylic acid using nitric acid in sulfuric acid with a vanadium pentoxide catalyst. nih.gov This method is robust and can be applied to methylquinolines to achieve the corresponding carboxylic acids in good yields. nih.gov The strong electron-withdrawing nitro group at the C-5 position would deactivate the ring system, potentially requiring harsh conditions, but the principle of methyl group oxidation remains a viable synthetic strategy.

| Transformation | Reagents | Product Functional Group | Ref. |

| Oxidation | Nitric Acid, Sulfuric Acid, Vanadium(V) oxide | Carboxylic Acid (-COOH) | nih.gov |

| Condensation | Aldehydes (e.g., Benzaldehyde), Acetic Anhydride | Styryl (-CH=CH-Ar) | nih.gov |

Synthesis of Novel Polycyclic Quinoline Derivatives

The electron-deficient nature of the this compound ring system makes it a suitable candidate for participating in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions. In this type of reaction, the electron-poor heterocycle (the diene component) reacts with an electron-rich dienophile (such as an enamine or enol ether). The 5-nitroquinoline (B147367) system, with its powerful electron-withdrawing group, enhances the electrophilicity of the ring. Research on other highly electron-deficient heterocycles, such as 5-nitro-1,2,3-triazine, has demonstrated remarkably rapid and efficient cycloaddition with various electron-rich dienophiles to form new heterocyclic scaffolds. nih.gov By analogy, the benzene (B151609) portion of the nitroquinoline core could potentially act as a diene, reacting with potent dienophiles to construct fused polycyclic systems.

Furthermore, 1,3-dipolar cycloadditions represent a powerful tool for constructing five-membered heterocyclic rings. unimi.it If a 1,3-dipole, such as a nitrone, is generated from one of the substituents on the quinoline ring, it can react with an external dipolarophile. Alternatively, if both the dipole and dipolarophile are present on the same molecule, an intramolecular 1,3-dipolar cycloaddition can lead to the formation of a fused ring system.

The synthesis of fused heterocyclic systems such as isoxazoloquinolines often involves the strategic use of ortho-substituted precursors that can undergo intramolecular cyclization. A highly effective strategy for constructing a fused isoxazole (B147169) ring involves the reductive cyclization of an ortho-nitrovinylarene. unimi.itrsc.org

This strategy can be hypothetically applied to this compound. The first step would involve the functionalization of the C-7 methyl group to introduce a vinyl substituent, for example, through a condensation reaction with an aldehyde as described in section 6.4.1. This would generate an intermediate with a vinyl group at C-7, ortho to the nitro group at C-8 (assuming the nitro group was positioned at C-8 instead of C-5).

The subsequent key step is the reductive cyclization of this ortho-nitrovinyl intermediate. Various reducing agents can be employed for this purpose, such as tin(II) chloride (SnCl2) or catalytic hydrogenation. The reduction of the nitro group leads to an intermediate, likely a hydroxylamine (B1172632) or a nitrene, which then rapidly undergoes intramolecular cyclization by attacking the adjacent double bond to form the five-membered isoxazole ring. This domino reaction, combining reduction and cyclization, is an efficient method for synthesizing isoxazoles from β-nitroenones and related structures. This approach provides a plausible and powerful pathway to construct novel isoxazolo[5,4-h]quinoline derivatives from the this compound scaffold, expanding its chemical diversity and potential applications.

Applications of 8 Fluoro 7 Methyl 5 Nitroquinoline and Its Derivatives in Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

8-Fluoro-7-methyl-5-nitroquinoline serves as a versatile synthetic intermediate due to the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro group at the 5-position significantly influences the electronic distribution of the quinoline (B57606) ring system, activating it for certain chemical transformations. nih.gov This, combined with the fluorine atom at position 8 and the methyl group at position 7, provides multiple handles for synthetic modification.

The primary transformations that underscore its utility as a building block include:

Reduction of the Nitro Group: The nitro group can be readily reduced under various conditions to an amino group (8-fluoro-7-methylquinolin-5-amine). This transformation is fundamental, as the resulting aromatic amine is a key precursor for a wide array of subsequent reactions, including diazotization, acylation, and the construction of new heterocyclic rings. smolecule.com

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom, situated on the electron-deficient quinoline ring, can act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at the 8-position, leading to diverse derivatives.

Modification of the Methyl Group: While less reactive than the other sites, the methyl group can potentially undergo oxidation or halogenation under specific radical conditions to introduce further functionality.

The strategic combination of these reactions allows for a stepwise and controlled construction of complex molecules from a single, readily available starting material.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Product Class |

|---|---|---|---|

| 5-Nitro | Reduction | H₂, Pd/C; SnCl₂, HCl | 5-Aminoquinolines |

| 8-Fluoro | Nucleophilic Substitution | R-NH₂, K₂CO₃ | 8-Aminoquinolines |

| 8-Fluoro | Nucleophilic Substitution | R-OH, NaH | 8-Alkoxyquinolines |

| 8-Fluoro | Nucleophilic Substitution | R-SH, K₂CO₃ | 8-Thioetherquinolines |

Contributions to Methodological Development in Heterocyclic Chemistry

The study of uniquely substituted heterocycles like this compound can drive the development of new synthetic methodologies. Its specific substitution pattern offers a platform to investigate the regioselectivity and reactivity of various chemical transformations.

For instance, the presence of both a nitro group and a fluorine atom allows for a detailed study of competing reaction pathways in nucleophilic aromatic substitution. nih.gov Chemists can explore conditions that favor the displacement of the fluorine atom over other potential reactions, leading to more refined and selective synthetic protocols. The steric hindrance provided by the adjacent methyl group at C-7 can also be studied to understand its influence on the accessibility of the C-8 position to different nucleophiles. Such studies contribute valuable knowledge to the broader field of physical organic chemistry and reaction mechanism elucidation.

Precursors for Advanced Heterocyclic Scaffolds with Diverse Substitution Patterns

One of the most significant applications of this compound is its role as a precursor for advanced, polycyclic heterocyclic scaffolds. The transformation of the initial quinoline into more complex ring systems is a common strategy in drug discovery to explore new chemical space.

A key synthetic route involves the reduction of the 5-nitro group to a 5-amino group. This amine can then be used as a handle for annulation reactions, where a new ring is fused onto the quinoline core. For example, reaction with appropriate reagents can lead to the formation of:

Imidazo[4,5-f]quinolines: By reacting the 5-amino derivative with orthoesters.

Triazolo[4,5-f]quinolines: Through diazotization followed by cyclization with an active methylene (B1212753) compound.

These fused heterocyclic systems are of great interest in medicinal chemistry due to their structural similarity to purines and other biologically important molecules. The ability to generate these complex scaffolds from this compound highlights its importance as a strategic starting material. nih.gov

Table 2: Hypothetical Synthesis of an Advanced Heterocyclic Scaffold

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | SnCl₂, HCl, EtOH, reflux | 8-Fluoro-7-methylquinolin-5-amine |

Utility in the Preparation of Diverse Chemical Libraries for Further Research

The creation of chemical libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery and materials science. this compound is an ideal substrate for the generation of such libraries due to its multiple points of diversification.

Through parallel synthesis techniques, the nitro and fluoro groups can be independently or sequentially modified. For example:

A set of diverse amines, alcohols, or thiols can be reacted with the 8-fluoro position to generate a library of 8-substituted-7-methyl-5-nitroquinolines.

Each of these products can then be subjected to the reduction of the nitro group, followed by reaction with a library of carboxylic acids or other reagents to acylate the resulting amine.

This combinatorial approach can rapidly generate hundreds or thousands of unique compounds from a single precursor. The resulting library would possess a wide range of physicochemical properties, making it a valuable resource for screening for biological activity or novel material properties. The incorporation of fluorine, in particular, is known to often enhance properties such as metabolic stability and binding affinity, making these libraries particularly attractive for pharmaceutical research. researchgate.netyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |